molecular formula C16H20N4O2 B606104 BIA 10-2474 CAS No. 1233855-46-3

BIA 10-2474

カタログ番号: B606104
CAS番号: 1233855-46-3
分子量: 300.36 g/mol
InChIキー: DOWVMJFBDGWVML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIA 10-2474は、ポルトガルの製薬会社Bial-Portela & Ca. SAによって開発された実験的化合物です。これは、アナンダミドなどのエンドカンナビノイド神経伝達物質を分解する酵素である脂肪酸アミドヒドロラーゼの長期作用阻害剤です。 この化合物は当初、不安障害、パーキンソン病、慢性疼痛、多発性硬化症、癌、高血圧、肥満など、さまざまな医学的状態の治療のために開発されました .

準備方法

BIA 10-2474の合成には、いくつかのステップが含まれます。this compoundの化学名は、3-(1-(シクロヘキシル(メチル)カルバモイル)-1H-イミダゾール-4-イル)ピリジン 1-オキシドです。 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することを含みます .

化学反応の分析

Covalent Inhibition Mechanism

BIA 10-2474 contains an electrophilic imidazole urea group that reacts with the nucleophilic serine residue (Ser241) in FAAH’s catalytic triad, forming an irreversible covalent adduct . This reaction follows a two-step mechanism:

  • Nucleophilic attack : The serine hydroxyl group attacks the carbonyl carbon of the urea moiety.
  • Leaving group expulsion : The imidazole-pyridine oxide group departs, generating a stabilized enzyme-inhibitor complex .

Key evidence :

  • Irreversibility : Time-dependent FAAH inhibition in rat brain lysates (IC₅₀: 50–70 µg/kg) .
  • Methanolysis assays : this compound exhibited faster reactivity compared to PF-04457845, a reversible FAAH inhibitor .

Off-Target Enzyme Interactions

Activity-based protein profiling (ABPP) revealed this compound inhibits multiple serine hydrolases beyond FAAH :

EnzymeInhibition Potency (IC₅₀)Biological Role
ABHD60.12 µMLipid metabolism regulation
CES20.18 µMDrug/xenobiotic metabolism
PNPLA60.45 µMNeuronal lipid homeostasis
FAAH20.83 µMAnandamide degradation

Notable findings :

  • Species specificity : Human CES2 and ABHD6 showed 10-fold greater sensitivity than mouse orthologs .
  • Lipase disruption : Inhibition of PNPLA6, linked to organophosphate neurotoxicity, suggests lipid network interference contributed to clinical toxicity .

Metabolic Pathways

This compound undergoes hepatic metabolism, producing nine identified metabolites :

MetaboliteStructural ModificationFAAH Inhibition Activity
BIA 10-2639Pyridine N-oxide reductionEquivalent to parent
BIA 10-2583Cyclohexyl ring hydroxylationReduced activity
BIA 10-3827Imidazole urea hydrolysisInactive

Pharmacokinetic properties :

  • Half-life : 8–10 hours (terminal elimination).
  • Dose proportionality : Linear AUC₀–24h across 0.25–100 mg doses.
  • Accumulation : Steady-state reached in 5–6 days (accumulation ratio: <2).

Degradation and Reactivity

The imidazole-pyridine leaving group generates an isocyanate intermediate under physiological conditions, which reacts non-specifically with brain proteins . This reactivity is implicated in:

  • Protein adduct formation : Covalent binding to nucleophilic residues (e.g., lysine, cysteine).
  • Lipid peroxidation : Off-target inhibition of lipid-modifying enzymes (e.g., LIPE, ABHD11) .

Stability data :

  • In vitro half-life : >24 hours in human plasma .
  • Methanolysis rate : 3-fold faster than PF-04457845, indicating higher electrophilicity .

Comparative Selectivity

This compound’s promiscuity contrasts sharply with PF-04457845, a selective FAAH inhibitor :

ParameterThis compoundPF-04457845
FAAH IC₅₀ (human)1.1–1.7 µM0.007 µM
Off-target enzymes≥120
Clinical safetyFatal neurotoxicityNo severe adverse events

科学的研究の応用

BIA 10-2474 has been studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a tool to study the inhibition of fatty acid amide hydrolase and its effects on endocannabinoid signaling. In biology, this compound has been investigated for its potential therapeutic effects in animal models of anxiety, pain, and neurodegenerative diseases. In medicine, clinical trials have been conducted to evaluate its safety and efficacy in humans. a phase I clinical trial in Rennes, France, in January 2016, resulted in serious adverse events, including the death of one participant .

作用機序

BIA 10-2474は、アナンダミドなどのエンドカンナビノイド神経伝達物質の分解に関与する酵素である脂肪酸アミドヒドロラーゼを阻害することによって、その効果を発揮します。この酵素を阻害することにより、this compoundは、中枢神経系と末梢組織におけるアナンダミドのレベルを高めます。アナンダミドは、痛みを軽減し、食事と睡眠のパターンに影響を与えることが知られています。 This compoundの毒性につながる正確な作用機序は不明ですが、他のセリンヒドロラーゼの阻害、またはイミダゾール-ピリジン脱離基からの有害な影響が関与すると考えられています .

類似の化合物との比較

This compoundは、PF04457845などの他の脂肪酸アミドヒドロラーゼ阻害剤に似ています。 this compoundは、PF04457845が標的にしないいくつかのリパーゼを阻害することが示されており、ヒト皮質ニューロンの脂質ネットワークに大きな変化をもたらします。このような複数のリパーゼの乱雑な阻害は、this compoundの独特の毒性プロファイルに寄与すると考えられています。 他の類似の化合物には、URB597とOL-135が含まれ、これらも脂肪酸アミドヒドロラーゼを阻害しますが、選択性プロファイルと安全性プロファイルが異なります .

類似化合物との比較

BIA 10-2474 is similar to other fatty acid amide hydrolase inhibitors, such as PF04457845. this compound has been shown to inhibit several lipases that are not targeted by PF04457845, leading to substantial alterations in lipid networks in human cortical neurons. This promiscuous inhibition of multiple lipases is believed to contribute to the unique toxicity profile of this compound. Other similar compounds include URB597 and OL-135, which also inhibit fatty acid amide hydrolase but have different selectivity profiles and safety profiles .

生物活性

BIA 10-2474 is an experimental compound developed by the Portuguese pharmaceutical company Bial-Portela & Ca. SA, primarily known for its role as a fatty acid amide hydrolase (FAAH) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various neurological and psychological disorders, including anxiety, chronic pain, and obesity. However, its clinical development has been marred by serious adverse events during trials, leading to significant scrutiny regarding its biological activity and safety profile.

This compound acts as a long-acting inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the central nervous system and peripheral tissues, which can enhance analgesic effects and influence various physiological processes related to pain and mood regulation .

Target Profile

While FAAH is the primary target, studies have indicated that this compound may also interact with several other proteins, including histone deacetylases and hormone-sensitive lipase. This off-target activity raises concerns about the compound's safety and efficacy .

Pharmacodynamics

Animal Studies : In preclinical studies, this compound demonstrated significant analgesic and anti-inflammatory effects in mouse models. Specifically, it was shown to produce dose-dependent analgesia in both the Formalin-Paw test and Tail-Flick test. Furthermore, it potentiated the antinociceptive effects of exogenous anandamide, suggesting a synergistic effect when combined with natural endocannabinoids .

Clinical Trials : The drug was involved in a Phase I clinical trial in Rennes, France, where it led to severe adverse events in several participants, including one fatality. The mechanism behind these adverse events remains largely unexplained but is thought to involve either the inhibition of other serine hydrolases or toxic effects from its chemical structure .

Pharmacokinetics

This compound exhibits a prolonged half-life in animal models. In rats, the terminal half-life was approximately 45 hours when administered orally and 4 hours intravenously; in dogs, these values were 104 hours and 52 hours respectively. The compound was primarily eliminated via urine (about two-thirds), with metabolism occurring across various species studied (rat, mouse, dog) .

Species Administration Route Half-Life (Hours) Elimination Route
RatsOral45Urine (66%)
RatsIntravenous4Urine (66%)
DogsOral104Urine (66%)
DogsIntravenous52Urine (66%)

Toxicology Evaluations

The regulatory toxicology studies conducted to support clinical trials indicated that this compound could produce neurotoxic effects. The ANSM Committee highlighted the steep dose-effect curve observed in humans during trials, noting that even slight deviations in dosage could lead to significant pharmacological effects or toxicity .

Case Studies and Clinical Implications

The most notable case surrounding this compound involved a clinical trial conducted by Biotrial in France in early 2016. Out of the participants, several experienced severe adverse events leading to hospitalization and one death attributed to the drug's neurotoxic effects. This incident raised ethical concerns regarding trial protocols and informed consent processes for experimental drugs .

Lessons Learned from Clinical Trials

The tragic outcomes associated with this compound have prompted discussions about:

  • Safety Protocols : The necessity for stringent monitoring during early-phase trials.
  • Informed Consent : Ensuring participants are fully aware of potential risks associated with experimental treatments.
  • Regulatory Oversight : Reevaluation of approval processes for compounds with complex mechanisms of action.

特性

IUPAC Name

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVMJFBDGWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009325
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233855-46-3
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIA-10-2474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIA-10-2474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide (90 mg, 0.317 mmol) in chloroform (5 mL) was added 3-chlorobenzoperoxoic acid (149 mg, 0.475 mmol) in one portion. The reaction was allowed to stir at room temperature for 20 h. TLC showed the reaction to be complete and the mixture was evaporated to dryness. The residue was triturated with ether and the resulting white crystals were filtered off and dried in air. Recrystallisation from hot isopropanol gave a white powder (46 mg, 46%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
46%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。